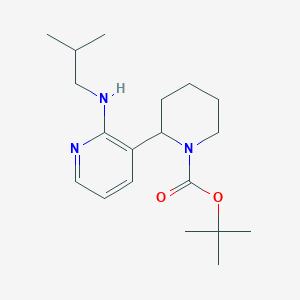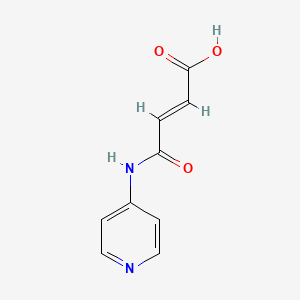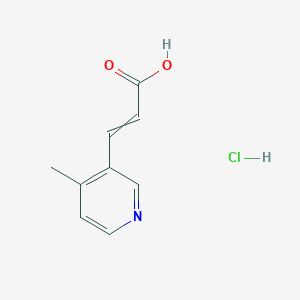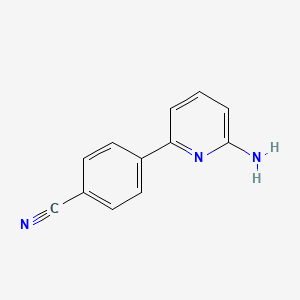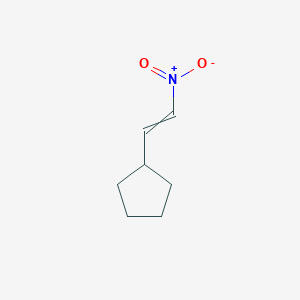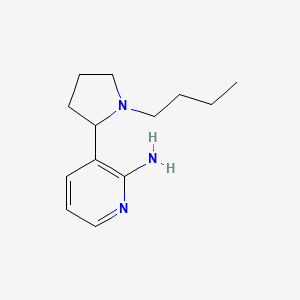![molecular formula C23H26O B15061506 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one CAS No. 28480-27-5](/img/structure/B15061506.png)
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one is an organic compound characterized by its unique cyclopropenone structure. This compound is notable for its stability and the presence of bulky tert-butyl groups, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1,1-dimethylethyl)benzaldehyde with a suitable cyclopropenone precursor in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyclopropenone ring into more saturated structures.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism by which 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one exerts its effects involves interactions with specific molecular targets. The cyclopropenone ring can interact with enzymes and other proteins, influencing their activity. The bulky tert-butyl groups can also affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1)
- 2,4-Bis(1,1-dimethylethyl)phenol
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one is unique due to its cyclopropenone structure, which imparts distinct chemical properties compared to other similar compounds. The presence of two bulky tert-butyl groups also enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
28480-27-5 |
|---|---|
分子式 |
C23H26O |
分子量 |
318.5 g/mol |
IUPAC名 |
2,3-bis(4-tert-butylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C23H26O/c1-22(2,3)17-11-7-15(8-12-17)19-20(21(19)24)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3 |
InChIキー |
HNAISDRWPIORDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C2=O)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
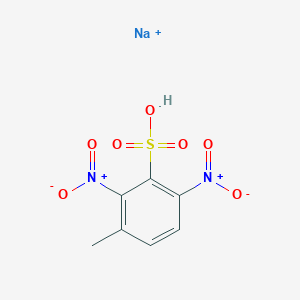
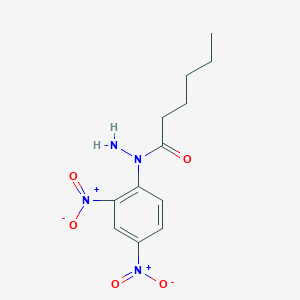
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
